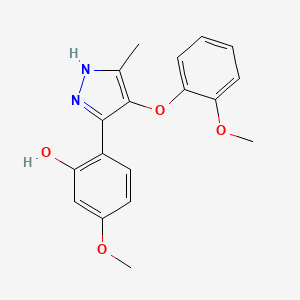

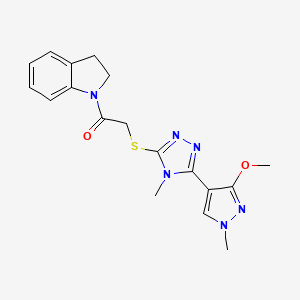

![molecular formula C18H13ClN2O2 B2969221 N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide CAS No. 1026942-59-5](/img/structure/B2969221.png)

N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are widely used in medicinal chemistry to obtain compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to pyrroles catalyzed by a stable manganese complex .Molecular Structure Analysis

The molecular structure of “N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide” can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemistry . The structure is characterized by the presence of a pyrrole ring and a benzamide group .Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .科学的研究の応用

HDAC Inhibition and Anticancer Activity

N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide and its analogs have been explored for their potential as histone deacetylase (HDAC) inhibitors. One such compound, MGCD0103, has shown promise as an anticancer drug due to its selective inhibition of HDACs, which are implicated in cancer cell proliferation and apoptosis. MGCD0103 demonstrates significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).

Chemical Synthesis and Modification

These compounds are also notable in chemical synthesis. For instance, an iridium-catalyzed meta-selective C-H borylation of benzamides, including N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide, has been reported, showcasing the compound's utility in fine-tuning chemical structures for specific purposes (Yang, Uemura & Nakao, 2019).

Antibacterial Activity

A study on pyrazolo[3,4-d]pyrimidine derivatives, synthesized from benzamidine hydrochloride and related to N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide, evaluated their antibacterial activity, contributing to the understanding of these compounds in antimicrobial research (Rostamizadeh et al., 2013).

Metabolic Studies

The metabolism and excretion of related compounds, such as GDC-0449, a small-molecule inhibitor of the Hedgehog signaling pathway, have been investigated in animal models. These studies provide insights into the pharmacokinetics and pharmacodynamics of benzamide derivatives (Yue et al., 2011).

Capillary Electrophoresis

The compound has also been used in studies focusing on separation techniques, such as nonaqueous capillary electrophoresis, which is essential for the quality control of pharmaceuticals (Ye et al., 2012).

将来の方向性

特性

IUPAC Name |

N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c19-13-8-9-15(21-18(23)12-5-2-1-3-6-12)14(11-13)17(22)16-7-4-10-20-16/h1-11,20H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOYVANAKHOAIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

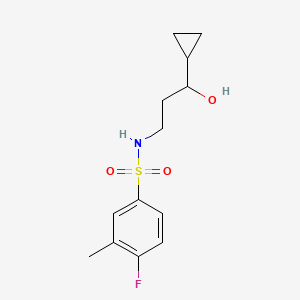

![2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2969142.png)

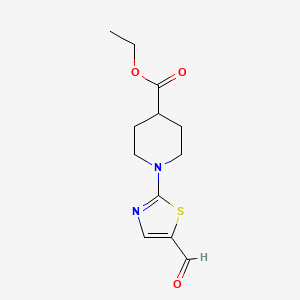

![N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2969144.png)

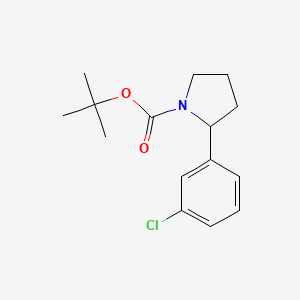

![[5-(4-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2969149.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2969150.png)

![1-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2969155.png)

![1-(2-Methylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969157.png)

![methyl 4-[[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2969159.png)